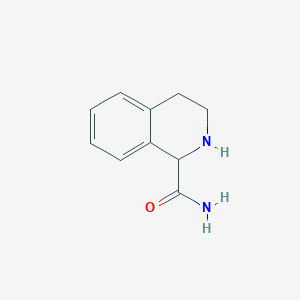
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the class of isoquinoline alkaloids. These alkaloids are widely distributed in nature and are known for their diverse biological activities. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in various natural products and synthetic compounds with significant pharmacological properties .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide (THIQ) is an endogenous substance present in the mammalian brain . It interacts with dopamine (DA) receptors, specifically with the agonistic conformation .
Mode of Action
THIQ inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . It shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . THIQ also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities, leading to increased monoamine neurotransmitter levels in the brain .
Biochemical Pathways
The primary biochemical pathway affected by THIQ involves dopamine metabolism. By inhibiting MAO-A and MAO-B enzymes, THIQ increases the levels of monoamine neurotransmitters in the brain . This shift in dopamine catabolism towards COMT-dependent O-methylation is a key aspect of its neuroprotective activity .
Pharmacokinetics
Its ability to inhibit mao enzymes and increase neurotransmitter levels suggests that it can cross the blood-brain barrier and exert effects within the central nervous system .
Result of Action
The primary result of THIQ’s action is neuroprotection. By inhibiting the formation of free radicals and shifting dopamine catabolism, it exhibits neuroprotective properties . It also antagonizes the behavioral syndrome produced by well-known neurotoxins .
Action Environment
The synthesis of thiq derivatives has been achieved using environmentally friendly methods , suggesting that the compound’s action may be influenced by environmental conditions during synthesis.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide are largely unexplored. It is known that compounds of the 1,2,3,4-tetrahydroisoquinoline class interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tetrahydroisoquinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that high doses of tetrahydroisoquinoline derivatives can cause some damage to dopaminergic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters are carefully controlled to maximize output .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and infections due to its biological activity.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A derivative with distinct pharmacological properties.
Quinoline: An oxidized form with different chemical reactivity and biological activity
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-4,9,12H,5-6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXSODIZVQALAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-88-3 |
Source


|
| Record name | 1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
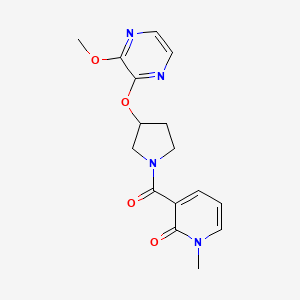
![1-(3,4-dihydroxyphenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2911378.png)

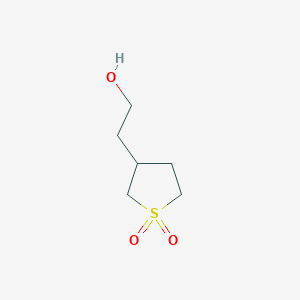
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid](/img/structure/B2911386.png)
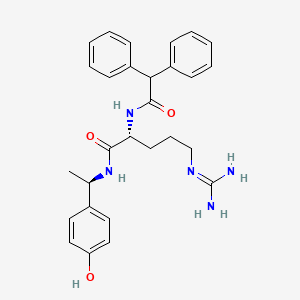
![N-cyclopropyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2911389.png)
![Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2911390.png)

![1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2911396.png)
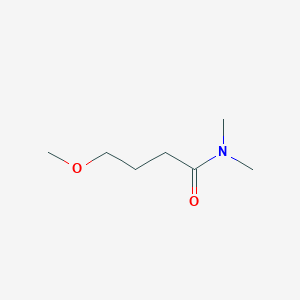
![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)
